molecular formula C7H7N3O3 B8812306 Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)- CAS No. 6632-39-9

Hydrazinecarboxaldehyde, 2-(4-nitrophenyl)-

Cat. No. B8812306
CAS RN: 6632-39-9
M. Wt: 181.15 g/mol
InChI Key: OOZGXMAMKUQKGJ-UHFFFAOYSA-N
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Patent
US04628024

Procedure details

Then, 1-formyl-2-(4-aminophenyl)hydrazide was synthesized according to the process described in Japanese Patent Application (OPI) No. 74729/79. Namely, to 1.6 l of acetonitrile, 459 g of 4-nitrophenylhydrazine was added with stirring, and 322 g of formic acid was then gradually added thereto to obtain a homogeneous solution. After 20 minutes, crystals were deposited. After carried out the reaction at a temperature of 80° C. for further 2 hours, the mixture was cooled and filtered to separate crystals. The crystals were washed with acetonitrile and dried to obtain 495 g of 1-formyl-2-(4-nitrophenyl)hydrazine. Melting Point: 184° to 186° C.
Quantity
1.6 L
Type
reactant
Reaction Step One
Quantity
459 g
Type
reactant
Reaction Step One
Quantity
322 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C.[N+:4]([C:7]1[CH:12]=[CH:11][C:10]([NH:13][NH2:14])=[CH:9][CH:8]=1)([O-:6])=[O:5].[CH:15](O)=[O:16]>>[CH:15]([NH:14][NH:13][C:10]1[CH:9]=[CH:8][C:7]([N+:4]([O-:6])=[O:5])=[CH:12][CH:11]=1)=[O:16]

Inputs

Step One
Name
Quantity
1.6 L
Type
reactant
Smiles
C(C)#N
Name
Quantity
459 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NN
Step Two
Name
Quantity
322 g
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
CUSTOM
Type
CUSTOM
Details
the reaction at a temperature of 80° C. for further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate crystals
WASH
Type
WASH
Details
The crystals were washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)NNC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 495 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.